![molecular formula C12H18O2 B3018469 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol CAS No. 1263162-32-8](/img/structure/B3018469.png)
1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol
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Overview
Description
The compound "1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol" is a derivative of ethane diol with a substituted phenyl group. This compound is structurally related to various other compounds that have been studied for their unique properties, such as liquid-crystalline polyethers and Schiff bases, which exhibit interesting phase behaviors and complexation capabilities with metals, respectively .
Synthesis Analysis
The synthesis of related compounds often involves the use of dibromoalkanes and phenolic precursors. For example, copolyethers based on 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl)ethane (MBPE) have been synthesized using various combinations of α,ω-dibromoalkanes . Additionally, the synthesis of 1,2-bis(3,4-Di:methyl-Phenyl) Ethane has been characterized by high recovery, short reaction time, and mild conditions . These methods could potentially be adapted for the synthesis of "1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol".
Molecular Structure Analysis
The molecular structure of compounds similar to "1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol" has been studied using X-ray crystallography. For instance, the crystal structure of a Schiff base related to the compound has been described, showing tautomerism and acting as a tetradentate ligand . The structural parameters of such compounds can be crucial in understanding their behavior and potential applications.
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures to "1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol" include complexation with various metal ions. For example, Schiff bases have been shown to form complexes with Co(II), Ni(II), Cu(II), and Cd(II) . These reactions are typically characterized using spectroscopic methods and cyclic voltammetry, indicating the versatility of these compounds in forming different complex species.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their phase behavior and crystallizability, have been extensively studied. Copolyethers based on MBPE exhibit different mesophases, including a uniaxial nematic mesophase, and their crystallizability can be influenced by the number and length of flexible spacers in the polymer chain . These properties are significant for applications in materials science, where the phase behavior can be engineered for specific uses.
Scientific Research Applications
Chemical Synthesis and Reactions :
- Wittig (1980) discussed the synthesis of hydrocarbons, including those similar in structure to 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol, highlighting the impact of ring strain and the formation of diradicals (Wittig, 1980).
- Bagnell et al. (1996) explored the reactions of allyl phenyl ether in high-temperature water, investigating the interconversion of alcohols and alkenes, which could be relevant to similar compounds like 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol (Bagnell, Cablewski, Strauss, & Trainor, 1996).
Catalysis and Organic Reactions :
- Iwasaki et al. (2000) developed a method for monoacylation of diols, including 1,2-diols, which could potentially be applied to 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol (Iwasaki, Maki, Onomura, Nakashima, & Matsumura, 2000).
- Zhang, Feng, and Li (2008) described a palladium-catalyzed methylation of aryl C-H bonds using peroxides, a technique that might be applicable to the modification of compounds like 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol (Zhang, Feng, & Li, 2008).
Material Science and Polymer Chemistry :
- Abd-El-Messieh et al. (2002) investigated the dielectric properties of diols and alcohols dispersed in polymeric matrices, which could provide insights into the properties of similar compounds (Abd-El-Messieh, Mohamed, Mazrouaa, & Soliman, 2002).
- Toukoniitty et al. (2001) studied the enantioselective hydrogenation of diketones, which could offer perspective on the reduction reactions of compounds structurally related to 1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol (Toukoniitty et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9,12-14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTUHTOROWEIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol |
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